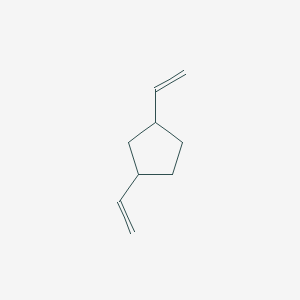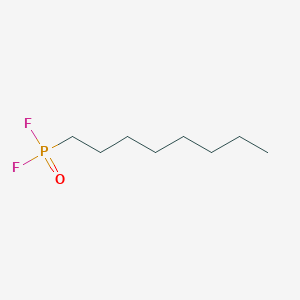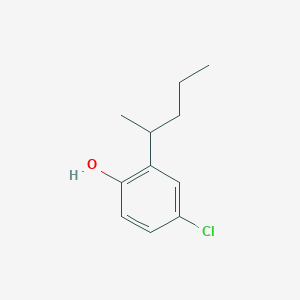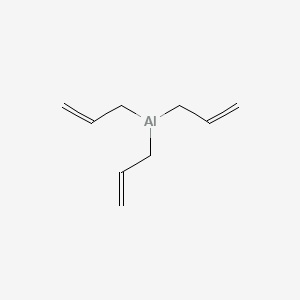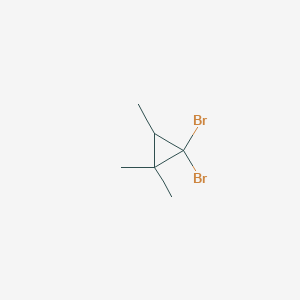
1,1-Dibromo-2,2,3-trimethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2,2,3-trimethylcyclopropane is a halogenated cyclopropane derivative with the molecular formula C6H10Br2. This compound is characterized by the presence of two bromine atoms and three methyl groups attached to a cyclopropane ring. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the strained three-membered ring structure.
準備方法
The synthesis of 1,1-Dibromo-2,2,3-trimethylcyclopropane typically involves the bromination of 2,2,3-trimethylcyclopropane. One common method includes the reaction of 2,2,3-trimethylcyclopropane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.
化学反応の分析
1,1-Dibromo-2,2,3-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1-Dibromo-2,2,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although specific applications are not yet well-established.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1,1-Dibromo-2,2,3-trimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo homolytic or heterolytic cleavage of the carbon-bromine bonds, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical reactions, including substitution, elimination, and addition reactions.
類似化合物との比較
1,1-Dibromo-2,2,3-trimethylcyclopropane can be compared with other halogenated cyclopropane derivatives such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This compound has similar reactivity but contains additional chlorine atoms, which can influence its chemical behavior.
1,1,2-Trimethylcyclopropane: Lacks the bromine atoms and thus has different reactivity and applications.
1,1-Dichloro-2,2,3-trimethylcyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
特性
CAS番号 |
21960-71-4 |
|---|---|
分子式 |
C6H10Br2 |
分子量 |
241.95 g/mol |
IUPAC名 |
1,1-dibromo-2,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2/c1-4-5(2,3)6(4,7)8/h4H,1-3H3 |
InChIキー |
HUFKEVLMZUWLLK-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1(Br)Br)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


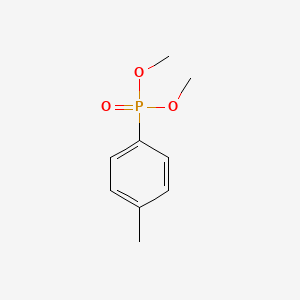
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
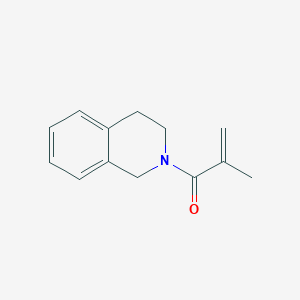
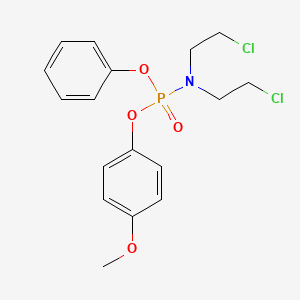
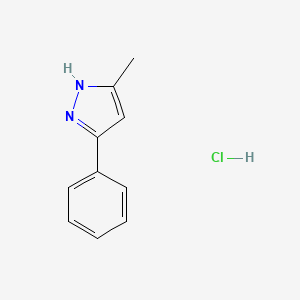


![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

